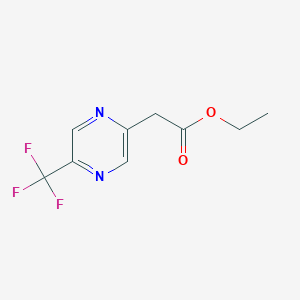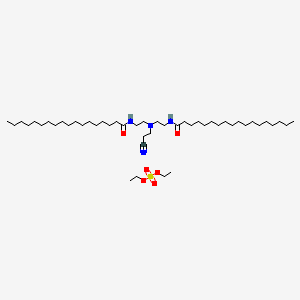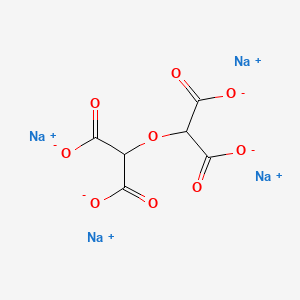
Tetrasodium ditartronate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium 2-(1,3-dioxido-1,3-dioxopropan-2-yl)oxypropanedioate involves the reaction of appropriate precursors under controlled conditions. The process typically includes the esterification of propanedioic acid derivatives followed by neutralization with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods
Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The production process involves large-scale reactions in cleanroom environments, adhering to stringent quality control measures.
化学反应分析
Types of Reactions
Tetrasodium 2-(1,3-dioxido-1,3-dioxopropan-2-yl)oxypropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction may produce alcohols or other reduced forms.
科学研究应用
Tetrasodium 2-(1,3-dioxido-1,3-dioxopropan-2-yl)oxypropanedioate has a wide range of applications in scientific research:
作用机制
The mechanism of action of tetrasodium 2-(1,3-dioxido-1,3-dioxopropan-2-yl)oxypropanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability in biochemical processes. It may also participate in redox reactions, influencing cellular oxidative states.
相似化合物的比较
Similar Compounds
- Tetrasodium 3,3’-[(3,3’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[5-amino-4-hydroxynaphthalene-2,7-disulphonate]
- Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecenyl-, tetrasodium salt
Uniqueness
Tetrasodium 2-(1,3-dioxido-1,3-dioxopropan-2-yl)oxypropanedioate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound .
属性
CAS 编号 |
57503-74-9 |
|---|---|
分子式 |
C6H2Na4O9 |
分子量 |
310.03 g/mol |
IUPAC 名称 |
tetrasodium;2-(dicarboxylatomethoxy)propanedioate |
InChI |
InChI=1S/C6H6O9.4Na/c7-3(8)1(4(9)10)15-2(5(11)12)6(13)14;;;;/h1-2H,(H,7,8)(H,9,10)(H,11,12)(H,13,14);;;;/q;4*+1/p-4 |
InChI 键 |
XLBLDBAZVQHTQK-UHFFFAOYSA-J |
规范 SMILES |
C(C(=O)[O-])(C(=O)[O-])OC(C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


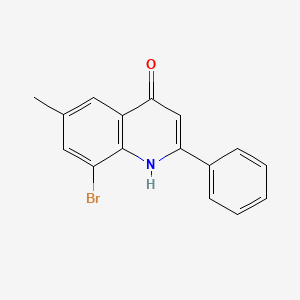
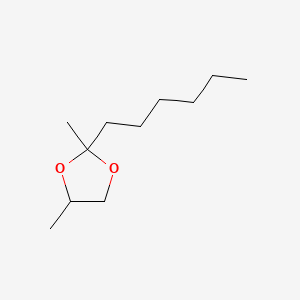
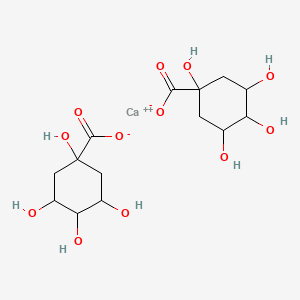

![4-[(5-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13759786.png)
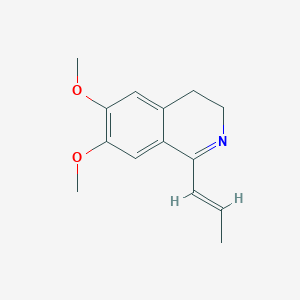
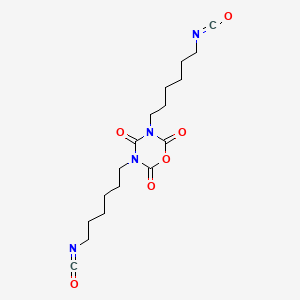

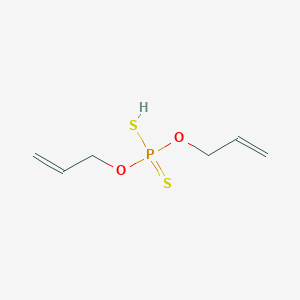
![1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea](/img/structure/B13759820.png)

